molecular formula C25H23F2NO4 B2911184 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone CAS No. 486426-32-8

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone

Cat. No. B2911184
CAS RN: 486426-32-8
M. Wt: 439.459
InChI Key: YVJVWQMFOPBTQZ-UHFFFAOYSA-N
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Description

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C25H23F2NO4 and its molecular weight is 439.459. The purity is usually 95%.
BenchChem offers high-quality (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The presence of fluorine atoms and methoxy groups in its structure suggests that it might interact with its targets through hydrogen bonding or van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other known bioactive compounds, it may influence pathways related to cell signaling, metabolism, or protein synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of fluorine atoms might enhance its metabolic stability, while the methoxy groups could potentially influence its solubility and absorption .

properties

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2NO4/c1-30-23-13-16-10-11-28(25(29)17-4-3-5-19(27)12-17)22(21(16)14-24(23)31-2)15-32-20-8-6-18(26)7-9-20/h3-9,12-14,22H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJVWQMFOPBTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)F)COC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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